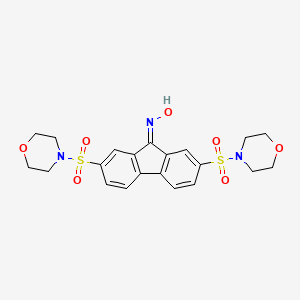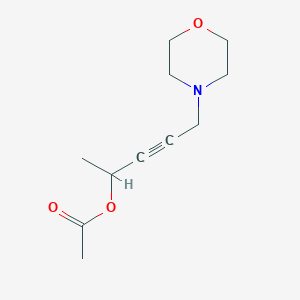
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
描述
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, also known as MMBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is believed to exert its effects through the inhibition of certain enzymes, such as acetylcholinesterase. By inhibiting these enzymes, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can increase the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function and memory. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In vivo studies have also demonstrated that 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects, which can make it a useful tool for studying various processes in the body. However, one limitation of using 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate. One area of interest is the development of 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate derivatives that have improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in humans, which could lead to the development of new drugs for the treatment of various diseases. Finally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate could be used as a tool for studying various processes in the body, such as the role of acetylcholine in cognitive function and memory.
科学研究应用
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been used as a reagent for the synthesis of various compounds, including alkynes and dienes. In biochemistry, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In pharmacology, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been investigated for its potential use as a drug for the treatment of various diseases, including Alzheimer's disease and cancer.
属性
IUPAC Name |
5-morpholin-4-ylpent-3-yn-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(15-11(2)13)4-3-5-12-6-8-14-9-7-12/h10H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLWBQUANRUHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCOCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-ylpent-3-yn-2-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)
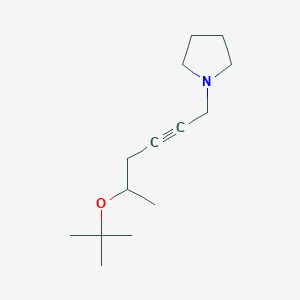
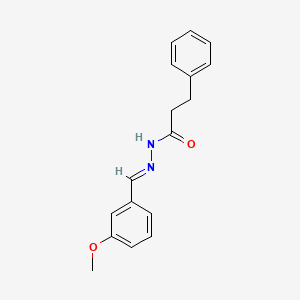

![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866866.png)
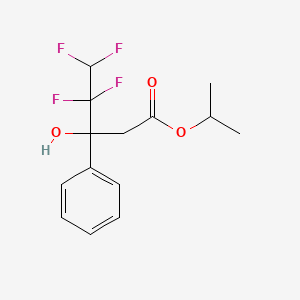
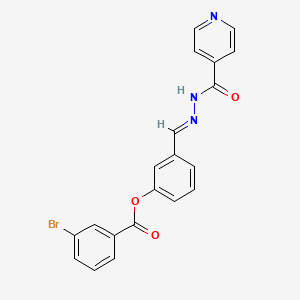
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3866895.png)
![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanamide](/img/structure/B3866904.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3866908.png)
